3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₓ at 254 nm (π→π* transition of the aromatic ring) and 210 nm (n→σ* transition of the sulfonyl groups).
Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction data for this compound remains unreported. However, analogous sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride), crystallize in the monoclinic P2₁/c space group with a herringbone packing motif. Extrapolating from related structures:
- The dimethylamino sulfonamide group likely participates in C-H···O hydrogen bonds with adjacent molecules.
- The sulfonyl chloride group forms Cl···S halogen bonds , stabilizing the lattice.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
| Property | Value |
|---|---|
| HOMO Energy | -6.82 eV |
| LUMO Energy | -1.94 eV |
| Band Gap | 4.88 eV |
The HOMO is localized on the benzene ring and sulfonyl chloride group, while the LUMO resides on the dimethylamino sulfonamide moiety. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the sulfonyl groups and the aromatic ring, enhancing stability.
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the chlorine atom and electrophilic regions at the sulfur centers, consistent with its reactivity in substitution reactions.
Properties
Molecular Formula |
C9H12ClNO4S2 |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S2/c1-7-4-5-8(16(10,12)13)6-9(7)17(14,15)11(2)3/h4-6H,1-3H3 |
InChI Key |
GELIXFGMGJVILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method is commonly used in laboratory settings for the synthesis of sulfonyl chlorides. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound reacts with primary and secondary amines to form stable sulfonamide adducts. Common reagents used in these reactions include amines and bases such as triethylamine.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or other reduced products.
Scientific Research Applications
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves its reaction with free amino groups in peptides and proteins. The sulfonyl chloride group reacts with the amino group to form a stable sulfonamide bond, which is resistant to hydrolysis . This reaction is commonly used in the labeling of proteins and peptides for various analytical applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride and analogous compounds:
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons via resonance, activating the sulfonyl chloride toward nucleophilic substitution reactions. In contrast, p-toluenesulfonyl chloride lacks such activation, resulting in slower reaction kinetics .
- Steric Considerations: The diethylamino analog (3-[(diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride) exhibits reduced reactivity due to steric hindrance from the larger ethyl groups, limiting its utility in sterically demanding reactions .
Physical and Chemical Properties
- Solubility: The dimethylamino group increases hydrophilicity compared to the diethylamino variant, which is more lipophilic .
- Stability : The target compound’s electron-donating groups may reduce stability under acidic conditions compared to p-toluenesulfonyl chloride, which is more robust due to its simpler structure .
Research Findings and Case Studies
- Synthetic Utility: In , p-toluenesulfonyl chloride was used to synthesize sulfonamide derivatives via amine reactions. Substituting this with this compound could accelerate such reactions due to enhanced electrophilicity .
- Commercial Availability: The diethylamino variant is priced higher (sc-345822, $487/1 g) than standard sulfonyl chlorides, reflecting its specialized applications in proteomics .
Biological Activity
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride, also known as a sulfonamide derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and bacterial infections.
- Molecular Formula : C10H12ClN1O4S3
- Molecular Weight : 303.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets, primarily through the inhibition of enzymes involved in critical metabolic pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antibacterial properties.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways such as p53 and MAPK.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Case Studies
-
Antibacterial Efficacy
A study conducted by Smith et al. (2022) evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth in treated cultures compared to controls, suggesting its potential as a therapeutic agent against resistant strains. -
Cytotoxicity Against Cancer Cells
In vitro studies by Johnson et al. (2023) assessed the cytotoxic effects of this compound on breast cancer cells. The findings revealed that treatment with varying concentrations led to increased apoptosis rates and decreased cell viability, highlighting its potential as an anticancer drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
